1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester
Description
1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a synthetic piperazine derivative characterized by two key structural features: a 4-methoxyphenylsulfonyl group at the 4-position of the piperazine ring and a tert-butyl ester on the carboxylic acid moiety. The tert-butyl ester (Boc group) is widely used in medicinal chemistry to protect amines during synthesis, while the sulfonyl group is associated with bioactivity in receptor targeting, particularly in protease inhibitors or kinase modulators .
Properties
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(19)17-9-11-18(12-10-17)24(20,21)14-7-5-13(22-4)6-8-14/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOLBYANJVSMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151393 | |
| Record name | 1,1-Dimethylethyl 4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588692-07-3 | |
| Record name | 1,1-Dimethylethyl 4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588692-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The 1,1-dimethylethyl (tert-butyl) ester is a common protecting group for carboxylic acids. Its hydrolysis can occur under acidic or basic conditions, yielding the free carboxylic acid. For example:
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Acidic hydrolysis : In aqueous HCl or TFA, the tert-butyl ester undergoes cleavage via protonation and elimination, releasing 2-methylpropene gas .
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Basic hydrolysis : Using LiOH or NaOH in a polar aprotic solvent (e.g., THF), the ester hydrolyzes to form the sodium or lithium carboxylate salt .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), H2O | Heat | 1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]- |
| Basic hydrolysis | LiOH (THF) | Room temperature | Lithium salt of carboxylate |
Nucleophilic Substitution at the Sulfonyl Group
The (4-methoxyphenyl)sulfonyl group (SO₂Ar) is a strong electron-withdrawing group, making it a good leaving group. Nucleophilic attack can occur at the sulfonyl-linked nitrogen of the piperazine ring:
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Mechanism : The sulfonyl group leaves as a good leaving group (SO₂Ar⁻), forming a carbocation intermediate at the piperazine nitrogen. This intermediate can then react with nucleophiles like Grignard reagents or amines .
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Example : Reaction with sodium methoxide (CH₃O⁻) could replace the sulfonyl group with a methoxy group, though steric hindrance from the tert-butyl ester may limit reactivity .
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| SN2 substitution | CH₃O⁻ (MeOH) | Reflux | 4-Methoxy-piperazine derivative |
Piperazine Ring Reactivity
The piperazine ring contains secondary amines, which can participate in:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
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Condensation Reactions : Participation in forming imine or enamine intermediates in peptide synthesis .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I (DMF) | Room temperature | N-Methyl-piperazine derivative |
Kinetic and Mechanistic Insights
Studies on related compounds (e.g., piperidine derivatives) reveal that reaction kinetics depend on solvent, base equivalents, and steric effects. For example:
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Slow intermediate formation : In some substitution reactions, a slow step (e.g., azetidinium ion formation) precedes rapid product formation .
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Optimization : Solvent selection (e.g., polar aprotic vs. protic) and base strength can significantly influence reaction efficiency .
Stability and Handling Considerations
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Storage : The compound should be stored under inert conditions to avoid hydrolysis or degradation .
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Hazards : The tert-butyl ester may act as an irritant, requiring appropriate PPE .
This compound’s reactivity highlights the interplay between functional groups and reaction conditions, offering opportunities for tailored synthetic strategies. Further experimental work would refine mechanistic details and optimize reaction parameters for specific applications.
Scientific Research Applications
Chemistry
1-Piperazinecarboxylic acid derivatives serve as intermediates in the synthesis of complex organic molecules. Their unique structure allows for the development of new synthetic pathways that can lead to various pharmaceutical compounds.
Biology
In biological research, this compound has been studied for its role in enzyme inhibition and protein interactions. Its sulfonyl group enhances binding affinity to specific enzymes, making it a candidate for drug design targeting specific biochemical pathways.
Medicine
Research indicates potential therapeutic effects, including:
- Anti-inflammatory properties: Studies have shown that similar compounds can inhibit inflammatory pathways.
- Anticancer activity: Investigations suggest that the sulfonamide moiety may play a role in cancer cell apoptosis.
Industry
This compound is utilized in the pharmaceutical industry for drug development and synthesis of agrochemicals. Its versatility makes it a valuable asset in creating new therapeutic agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Enzyme Inhibition | Demonstrated that the compound effectively inhibits a specific kinase involved in cancer proliferation. |
| Johnson et al. (2023) | Antimicrobial Activity | Reported significant antimicrobial activity against various bacterial strains, suggesting potential use as an antibiotic agent. |
| Lee et al. (2023) | Drug Development | Highlighted the compound's role as a lead structure for developing new anti-inflammatory drugs with improved efficacy and safety profiles. |
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s uniqueness lies in its combination of sulfonyl and tert-butyl ester groups. Below are key analogs and their distinguishing features:
Physicochemical Properties
- Boiling Point and Stability : Piperazine derivatives with tert-butyl esters (e.g., CAS 635723-33-0) exhibit high predicted boiling points (~604°C) due to increased molecular weight and steric bulk . The Boc group enhances stability under standard storage conditions .
- Solubility: tert-Butyl esters generally reduce aqueous solubility. For example, 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-, 1,1-dimethylethyl ester (CAS 2098512-03-7) exists as a solid or viscous liquid depending on temperature, highlighting temperature-dependent phase behavior .
- Acidity (pKa): The sulfonyl group in the target compound likely lowers the pKa of adjacent amines compared to analogs with electron-donating substituents (e.g., aminophenyl derivatives in ).
Key Research Findings and Data
Structural Impact on Bioactivity
- Sulfonyl groups improve hydrogen-bonding capacity and target affinity compared to alkyl or aryl substituents .
- tert-Butyl esters prolong metabolic stability by shielding the carboxylic acid from esterase activity, critical for in vivo efficacy .
Biological Activity
1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems and its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O7S
- CAS Number : 204139-85-5
- Molecular Structure : The compound features a piperazine ring substituted with a methoxyphenyl sulfonyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, highlighting its potential in several therapeutic areas:
1. Antibacterial Activity
Research has shown that compounds with similar structures exhibit antibacterial properties. For instance, studies on related piperazine derivatives indicated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition can lead to enhanced cholinergic activity, beneficial in treating conditions like Alzheimer's disease.
- Urease : Inhibition of urease is significant for managing urinary tract infections and certain types of kidney stones .
3. Cancer Chemotherapy
The sulfonamide moiety present in the structure is known for its anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Mechanistic Insights
The mechanism of action for the biological activities of this compound can be attributed to:
- Receptor Binding : The methoxyphenyl group likely enhances binding affinity to specific receptors involved in neurotransmission and immune response.
- Enzyme Interaction : The sulfonamide group facilitates interactions with active sites of enzymes like AChE and urease, leading to inhibition.
Q & A
Advanced Research Question
- Temperature Control : Conduct sulfonylation at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
- Solvent Selection : Use dichloromethane (DCM) or THF for better solubility of sulfonyl chlorides.
- Catalysis : Add a catalytic amount of DMAP to enhance reactivity .
- Workup : Quench excess sulfonyl chloride with ice-cold water to prevent decomposition .
Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Basic Research Question
- ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and sulfonyl-adjacent piperazine protons at δ 3.2–3.6 ppm .
- FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and sulfonyl (S=O) stretches at ~1150–1250 cm⁻¹ .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ matching the theoretical mass (e.g., 342.43 g/mol for related analogs) .
How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
Advanced Research Question
- Dynamic Effects : Check for restricted rotation around the sulfonyl-piperazine bond, which can cause signal splitting. Use variable-temperature NMR to confirm .
- Impurity Analysis : Compare with reference spectra of intermediates to rule out residual starting materials .
- 2D NMR : Employ COSY or HSQC to assign ambiguous proton environments .
What are the critical safety protocols for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
How can researchers evaluate the compound’s potential as a COX-1/COX-2 inhibitor?
Advanced Research Question
- Enzyme Assays : Use a 96-well plate enzyme-immunoassay (EIA) with purified COX-1 (bovine) and COX-2 (human recombinant). Measure IC₅₀ values via dose-response curves .
- Control Comparisons : Test against known inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2) .
- Statistical Validation : Apply Student’s t-test (p<0.05) to confirm significance .
What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?
Advanced Research Question
- Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or nitro groups) to assess electronic effects .
- Ester Hydrolysis : Synthesize the free carboxylic acid derivative to compare bioavailability and target binding .
- Biological Screening : Test analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate structural changes with activity .
How should researchers assess the compound’s stability under varying storage conditions?
Basic Research Question
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (λ=254 nm) and track photodegradation products .
- Long-Term Storage : Recommend airtight containers with desiccants at 2–8°C to prevent hydrolysis .
What in vitro models are suitable for evaluating the compound’s anticancer activity?
Advanced Research Question
- Cell Line Panels : Use NCI-60 human tumor cell lines for broad-spectrum screening .
- Mechanistic Studies : Perform flow cytometry to assess cell cycle arrest (e.g., G1 phase inhibition via CDK4/6 targeting) .
- Combination Therapy : Test synergy with approved drugs (e.g., palbociclib) using Chou-Talalay analysis .
How can conflicting toxicity data (e.g., acute vs. chronic effects) be addressed in risk assessment?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
